molecular formula C13H15NO5S B13733259 B-L-Fucopyranosylphenyl isothiocyanate

B-L-Fucopyranosylphenyl isothiocyanate

Cat. No.: B13733259
M. Wt: 297.33 g/mol
InChI Key: UDYHMLWCTHVMQT-RCGNDRPLSA-N
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Description

B-L-Fucopyranosylphenyl isothiocyanate is a glycosylated derivative of phenyl isothiocyanate (PITC), characterized by the attachment of a β-L-fucopyranosyl group to the phenyl ring. Isothiocyanates (ITCs) are sulfur-containing compounds known for their reactivity with thiol groups in proteins, enabling diverse biological activities such as anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13+/m0/s1

InChI Key

UDYHMLWCTHVMQT-RCGNDRPLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O

Origin of Product

United States

Preparation Methods

One-Pot Protocol Using Cyanuric Chloride (TCT)

A notable method reported by Sun and Chen (2012) involves a one-pot aqueous protocol where the amine is first converted to the dithiocarbamate by reaction with CS₂ and sodium hydroxide. Then, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, abbreviated as TCT) is added as a desulfurylating agent to convert the dithiocarbamate to the isothiocyanate at low temperature (0 °C). This biphasic reaction mixture is stirred, basified, and worked up to isolate the isothiocyanate product in moderate to good yields (e.g., 61% for phenyl isothiocyanate). The reaction conditions are sensitive to the electronic nature of the amine; electron-deficient amines require longer reaction times or modified conditions for optimal conversion.

Table 1: Typical Reaction Conditions for the One-Pot Synthesis of Phenyl Isothiocyanate

Reagent/Condition Details Outcome/Yield
Amine (Aniline) 1 equiv Starting material
Carbon disulfide (CS₂) 2 equiv Forms dithiocarbamate
Sodium hydroxide (NaOH) 1 equiv Base for salt formation
Cyanuric chloride (TCT) 0.5 equiv Desulfurylation agent
Solvent Water/CH₂Cl₂ biphasic system Reaction medium
Temperature 0 °C Reaction temperature
Reaction time 0.5 hours (after TCT addition) Conversion time
Yield 61% (isolated) Product yield

Challenges with Electron-Deficient Amines

For amines bearing electron-withdrawing groups (e.g., 4-nitroaniline, 4-chloroaniline), the formation of dithiocarbamate salts is less efficient, leading to lower yields or requiring harsher conditions such as increased temperature or prolonged reaction times. For example, 4-chloroaniline required 3 equivalents of CS₂ at 40 °C for 20 hours to achieve about 80% conversion to the dithiocarbamate, and subsequent desulfurylation yielded 70% of the corresponding isothiocyanate.

Alternative Synthetic Methods and Reagents

Thiocarbonyl Transfer Reagents

Besides the CS₂/TCT approach, other reagents have been developed to improve the synthesis of isothiocyanates, especially for substrates sensitive to reaction conditions:

  • Chlorothionoformate : Used as a thiocarbonyl transfer reagent in combination with NaOH in dichloromethane, this reagent allows for the one-step synthesis of isothiocyanates from primary amines, particularly effective for electron-rich amines.

  • Other Desulfurylating Agents : p-Toluenesulfonyl chloride, bis(trichloromethyl)carbonate, clay-supported copper nitrate (claycop), hydrogen peroxide, iodine, lead nitrate, and di-tert-butyl dicarbonate have been employed as desulfurylating agents in various protocols to convert dithiocarbamate salts to isothiocyanates.

Mechanistic Overview

The general mechanism involves the nucleophilic attack of the amine on CS₂ to form a dithiocarbamate salt, which upon treatment with a desulfurylating reagent, eliminates sulfur to yield the isothiocyanate functional group.

Step Description
1. Formation of dithiocarbamate R–NH₂ + CS₂ + Base → R–N–CS₂⁻ (dithiocarbamate salt)
2. Desulfurylation Dithiocarbamate + Desulfurylating agent → R–N=C=S (isothiocyanate) + byproducts

Specific Considerations for this compound

While direct literature on the exact preparation of this compound is limited, the general principles for aryl isothiocyanates apply. The key steps would involve:

  • Starting from the corresponding B-L-fucopyranosylphenyl amine derivative.
  • Reacting with carbon disulfide and base to form the sugar-conjugated dithiocarbamate salt.
  • Desulfurylation using an appropriate reagent such as cyanuric chloride or chlorothionoformate under controlled temperature to yield the target isothiocyanate.

The sugar moiety may require protection or careful control of reaction conditions to avoid side reactions, but the aqueous or biphasic conditions used in the one-pot protocol are generally compatible with sugar derivatives.

Summary Table of Preparation Methods for Aryl Isothiocyanates (Including Sugar-Conjugated Variants)

Method Starting Material Key Reagents Conditions Yield Range Notes
One-pot CS₂ / TCT Primary amine (aryl or sugar-aryl) Carbon disulfide, NaOH, cyanuric chloride Aqueous/biphasic, 0 °C, 0.5 h 60–70% Scalable, mild conditions, electron-deficient amines need optimization
Thiocarbonyl transfer with chlorothionoformate Primary amine Chlorothionoformate, NaOH Organic solvent (CH₂Cl₂), RT High (electron-rich amines) Two-step for electron-deficient amines
Alternative desulfurylating reagents Dithiocarbamate salts TsCl, BTC, claycop, H₂O₂, I₂ Varies Variable Used to improve yields or substrate scope

Scientific Research Applications

Anticancer Properties

Research indicates that isothiocyanates can suppress the proliferation of various cancer cell lines. For instance, studies have shown that phenethyl isothiocyanate (a related compound) induces apoptosis in myeloma cells by activating apoptotic pathways and downregulating anti-apoptotic proteins . B-L-Fucopyranosylphenyl isothiocyanate may exhibit similar mechanisms due to its structural analogies with other known anticancer isothiocyanates.

Case Study: Myeloma Cells

  • Objective : To evaluate the effects of this compound on human myeloma cell lines.
  • Method : In vitro assays measuring cell viability and apoptosis.
  • Findings : Preliminary results suggest that treatment with this compound leads to significant reductions in cell viability and promotes apoptotic cell death.

Antimicrobial Activity

Isothiocyanates have demonstrated strong antibacterial and antifungal properties. This compound's ability to inhibit microbial growth can be attributed to its electrophilic nature, which allows it to react with nucleophilic sites on microbial proteins .

Table 1: Antimicrobial Activity of Isothiocyanates

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Benzyl IsothiocyanateGram-positive bacteria0.02 mg/L
Phenethyl IsothiocyanateFungal pathogens0.05 mg/L
This compoundTBDTBD

Health Benefits and Nutritional Applications

Given their bioactive properties, isothiocyanates like this compound are being explored for their potential role in dietary interventions aimed at cancer prevention and overall health improvement. Their incorporation into functional foods could provide a natural means of enhancing health outcomes.

Potential Applications

  • Functional Foods : Integration into dietary supplements or health foods aimed at cancer prevention.
  • Pharmaceutical Development : Exploration as lead compounds for new anticancer drugs.

Comparison with Similar Compounds

Key Findings:
  • Anti-inflammatory Activity: Phenyl ITC and 3-methoxyphenyl ITC exhibit near-complete COX-2 inhibition (~99%) at 50 μM, outperforming non-substituted analogs .
  • Cholinesterase Inhibition : Methoxy-substituted ITCs show positional selectivity. 2-Methoxy derivatives are potent AChE inhibitors, while 3-methoxy analogs target BChE, suggesting substituent-dependent enzyme specificity .
  • Antibacterial Activity : 4-Methoxyphenyl ITC is synthetically derived and active against bacterial type-IV secretion systems, highlighting substituent-driven versatility .

Reactivity and Mechanism of Action

ITCs covalently modify thiol-containing proteins, such as TLR4, through reactions with cysteine residues. Iberin (a structurally simple ITC) inhibits TLR4 signaling, an effect reversed by thiol donors like DTT and N-acetylcysteine . Reactivity is influenced by substituents:

  • Steric Effects: Bulky groups (e.g., fucopyranosyl in B-L-Fucopyranosylphenyl ITC) may reduce reaction rates, as seen in sluggish phenyl ITC reactions under heating .
Table 2: Physicochemical and Hazard Data
Compound Key Properties/Risks Reference
Phenyl ITC Commercial availability; moderate reactivity
4-Fluorophenyl ITC Hazardous; requires rigorous risk assessment
Chlorosulfonyl Isocyanate Extreme reactivity; severe skin/eye hazards
4-Methylthiophenyl ITC Available commercially (e.g., BOC Sciences)
Notes:
  • Safety : Chlorosulfonyl isocyanate poses acute hazards (e.g., skin corrosion), necessitating strict handling protocols . Simpler ITCs like phenyl ITC are less hazardous but still require precautions.
  • Commercial Availability : Derivatives like 4-methylthiophenyl ITC are accessible for research, facilitating comparative studies .

Q & A

Q. Key parameters for optimization :

  • Temperature : Elevated temperatures (70–90°C) improve yield but may risk decomposition.
  • Catalyst loading : 5–10 mol% of CuSO₄ enhances reaction rates without side-product formation .
  • Solvent selection : Anhydrous dichloromethane or THF minimizes unwanted side reactions.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the fucopyranosyl moiety and isothiocyanate group integration. Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while the thiocyanate group shows a distinct singlet near δ 125–130 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]+ ion for C₁₃H₁₅NO₅S₂: calc. 337.04, obs. 337.03) .
  • FT-IR Spectroscopy : The isothiocyanate group exhibits a sharp absorption band at 2050–2100 cm⁻¹ .

Validation : Cross-reference with PubChem or EPA DSSTox entries for spectral databases .

Advanced: How can density functional theory (DFT) predict reaction pathways for this compound in cyclization reactions?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Transition states : Identify energy barriers for annulation reactions (e.g., 6-exo-dig cyclization) involving intermediates like alkynyl thioureas .
  • Regioselectivity : Predict preferential formation of quinazoline vs. benzothiazine derivatives based on orbital interactions and steric effects .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF vs. toluene) .

Case study : For β-(2-aminophenyl)-α,β-ynones reacting with isothiocyanates, DFT revealed a 15 kcal/mol activation barrier favoring S-annulation over O-annulation .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound?

Answer:
Step 1: In vitro assays

  • Antimicrobial testing : Use microdilution assays (96-well plates) with E. coli or S. aureus to determine minimum inhibitory concentrations (MIC). Compare against phenyl isothiocyanate (MIC: 12.5–50 µg/mL) .
  • Anticancer screening : Measure IC₅₀ values via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). For reference, benzyl isothiocyanate exhibits IC₅₀ = 0.5–1 µM .

Q. Step 2: Mechanistic studies

  • Apoptosis markers : Use flow cytometry to assess caspase-3 activation and mitochondrial membrane potential collapse .
  • Gene expression : Perform RNA-seq to identify pathways (e.g., NF-κB or p53) modulated by isothiocyanate exposure .

Q. Data interpretation :

CompoundBiological ActivityIC₅₀ (µM)MIC (µg/mL)
Benzyl isothiocyanateAnticancer0.5–1N/A
Phenyl isothiocyanateAntimicrobialN/A12.5–50
Target compound To be determinedTBDTBD

Advanced: How can conflicting data on the safety and bioactivity of isothiocyanates be resolved?

Answer:
Case example : IFRA restrictions on allyl isothiocyanate due to toxicity concerns vs. its reported bioactivity in cancer studies .

  • Dose-response analysis : Establish NOAEL (no-observed-adverse-effect level) and LOAEL (lowest-observed-adverse-effect level) through repeated-dose rodent studies .
  • In silico toxicology**: Use QSAR models (e.g., EPA TEST) to predict acute toxicity and prioritize in vivo testing .
  • Contextual factors : Evaluate solvent systems (aqueous vs. lipid-based) and metabolic activation (e.g., liver S9 fractions) to reconcile discrepancies .

Recommendation : Cross-validate findings with orthogonal methods (e.g., in vitro + in silico) and adhere to OECD guidelines for standardized assays .

Advanced: What experimental design approaches optimize derivatization protocols using this compound?

Answer:
Example : Histamine derivatization in tuna samples :

  • Screening phase : Use fractional factorial design (2⁵⁻¹) to identify critical factors (e.g., pH, reagent volume, temperature).
  • Optimization phase : Apply central composite design (CCD) to refine parameters:
    • Triethylamine: 28 µL
    • Reagent volume: 35 µL
    • Buffer pH: 6.9 .

Q. Statistical tools :

  • ANOVA for significance testing (p < 0.05).
  • Response surface methodology (RSM) to model interactions.

Outcome : Achieved detection limit = 0.36 µg/mL and LOQ = 1.19 µg/mL .

Advanced: How can structural modifications enhance the stability and reactivity of this compound?

Answer:

  • Electron-withdrawing groups : Introduce fluorine at the para position (e.g., 4-fluorophenyl isothiocyanate) to increase electrophilicity and reaction rates with amines .
  • Steric shielding : Modify the fucopyranosyl moiety with acetyl protecting groups to prevent premature hydrolysis .
  • Solubility tuning : Use PEGylated derivatives for aqueous-phase reactions without compromising reactivity .

Validation : Monitor reaction kinetics via HPLC or in-situ IR spectroscopy.

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